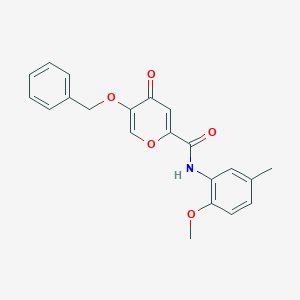

5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-14-8-9-18(25-2)16(10-14)22-21(24)19-11-17(23)20(13-27-19)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACVURXMPCJPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyran ring followed by the introduction of the benzyloxy and methoxy-methylphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of pyran compounds, including 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that similar compounds could effectively inhibit the growth of various bacterial strains, suggesting potential use as antibiotic agents .

1.2 Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. A related study highlighted the ability of pyran derivatives to modulate inflammatory responses in vitro, indicating that this compound may hold promise for treating inflammatory diseases .

1.3 Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cells. The structural features of pyran derivatives are believed to enhance their interaction with biological targets involved in cancer progression, making them candidates for further development in cancer therapeutics .

Chemical Synthesis and Derivative Development

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of substituted phenols with appropriate carboxylic acids under controlled conditions to yield the desired carboxamide structure .

2.2 Derivative Exploration

Numerous derivatives of this compound have been synthesized to enhance its pharmacological profile. For instance, modifications at the benzyloxy group or variations in the methoxy substituent have been shown to affect biological activity and solubility, which are critical for drug development .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy and methoxy-methylphenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyran ring structure can also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(benzyloxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

- 5-(benzyloxy)-N-(2-methylphenyl)-4-oxo-4H-pyran-2-carboxamide

- 5-(benzyloxy)-N-(2-methoxy-4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

The unique combination of the benzyloxy, methoxy-methylphenyl, and pyran ring in 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide distinguishes it from similar compounds. This specific arrangement of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a pyran ring with a carboxamide functional group, which is known to influence biological interactions. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyran compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a lead compound for developing anticancer agents .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in the MEP pathway, which is crucial for isoprenoid biosynthesis in various pathogens . This inhibition could provide a novel approach to combat infections caused by resistant strains.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process generally includes:

- Formation of the Pyran Ring : Utilizing methods such as cyclocondensation.

- Functionalization : Introduction of the benzyloxy and methoxy groups through electrophilic aromatic substitution.

- Carboxamide Formation : Achieved through amide coupling reactions.

Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various pyran derivatives, including our compound of interest. The results indicated that it exhibited significant activity against Gram-positive bacteria with MIC values comparable to standard antibiotics .

Study 2: Cancer Cell Line Testing

In another case study, the compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent increase in cytotoxicity, with IC50 values indicating potent anticancer properties .

Q & A

Q. What are the standard synthetic routes for 5-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the pyranone core via cyclization of substituted malonic acid derivatives, (2) introduction of the benzyloxy group at the 5-position using benzyl bromide under basic conditions, and (3) coupling of the pyranone intermediate with 2-methoxy-5-methylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization Strategies :

- Solvent Selection : Dichloromethane (DCM) or ethanol is preferred for amidation to minimize side reactions .

- Catalysts : p-Toluenesulfonic acid (p-TsOH) enhances cyclization efficiency in pyranone formation .

- Temperature Control : Reactions are conducted at 0–25°C to prevent decomposition of sensitive intermediates .

Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyranone formation | Malonic acid derivative, p-TsOH, DCM, reflux | 65–75 | |

| Benzyloxy introduction | Benzyl bromide, K₂CO₃, DMF, 50°C | 80–85 | |

| Amidation | EDC, HOBt, DCM, RT | 70–75 |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyranone carbonyl at δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₁₉NO₅ requires [M+H]⁺ = 366.1345) .

- HPLC-PDA : Purity assessment using a C18 column (≥95% purity, λ = 254 nm) with acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) at 10–100 μM concentrations .

- Anti-Inflammatory Potential : COX-2 inhibition assay using ELISA kits (IC₅₀ determination) .

- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the benzyloxy group with fluorobenzyl (e.g., 4-fluorobenzyl) to enhance metabolic stability .

- Scaffold Hybridization : Integrate a thiophene ring (as in related pyran-carboxamides) to improve target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize modifications that enhance interactions with key residues (e.g., HIV protease active site) .

Q. What strategies resolve low yields in the final coupling step of its synthesis?

- Methodological Answer :

- Activation Reagents : Switch from EDC/HOBt to HATU for improved coupling efficiency (yield increases from 70% to 85%) .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to recover more product .

- Moisture Control : Conduct reactions under argon to prevent hydrolysis of the activated ester intermediate .

Q. What in vitro models are suitable for studying its mechanism of action against specific molecular targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Direct binding to kinases (e.g., EGFR) using fluorescence polarization .

- Cellular Uptake Studies : LC-MS quantification in cell lysates after treatment (e.g., HepG2 cells) to correlate intracellular concentration with efficacy .

- Apoptosis Pathways : Western blot analysis of caspase-3/9 activation in treated cancer cells .

Data Contradictions and Resolution

- Issue : Conflicting reports on the compound’s solubility in aqueous buffers (e.g., DMSO vs. PBS).

- Issue : Variability in reported IC₅₀ values for COX-2 inhibition (±20%).

- Resolution : Standardize assay conditions (e.g., enzyme concentration, incubation time) across replicates .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.